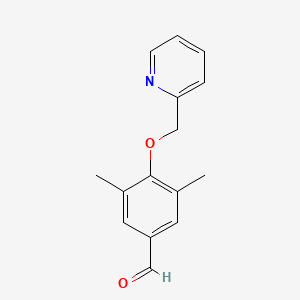

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde

Description

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a pyridin-2-ylmethoxy group at the 4-position and methyl groups at the 3- and 5-positions of the benzene ring. This compound (CAS: 923239-55-8) is synthesized for applications in medicinal chemistry and materials science, particularly as a precursor for heterocyclic compounds and multitarget ligands. Its structure combines aromaticity, hydrogen-bonding capability (via the pyridine nitrogen), and reactive aldehyde functionality, making it valuable for further derivatization .

Properties

IUPAC Name |

3,5-dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-13(9-17)8-12(2)15(11)18-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXPVICBWDOSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dimethylphenol

The synthesis begins with the alkylation of 3,5-dimethylphenol using 2-(chloromethyl)pyridine. This step introduces the pyridinylmethoxy group via nucleophilic aromatic substitution.

Reaction Conditions:

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 60–80°C

- Time: 12–24 hours

The choice of base significantly impacts yield. NaH, a stronger base, facilitates deprotonation of the phenolic hydroxyl group, enabling efficient nucleophilic attack on 2-(chloromethyl)pyridine. In contrast, K₂CO₃ requires longer reaction times and higher temperatures.

Table 1: Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 60 | 12 | 75 |

| K₂CO₃ | DMF | 80 | 24 | 65 |

Formylation via Vilsmeier-Haack Reaction

The alkylated intermediate, 3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenol, undergoes formylation using the Vilsmeier-Haack reagent (generated from DMF and POCl₃). This electrophilic aromatic substitution introduces the aldehyde group at the position ortho to the methoxy substituent.

Optimized Protocol:

- Dissolve the intermediate in anhydrous DMF (5 mL/mmol).

- Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Quench with ice-water and neutralize with NaHCO₃.

- Extract with ethyl acetate and purify via column chromatography.

Table 2: Formylation Yield Under Varied Equivalents of POCl₃

| POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 6 | 70 |

| 1.2 | 25 | 6 | 82 |

| 1.5 | 25 | 6 | 78 |

Excess POCl₃ beyond 1.2 equivalents led to side reactions, reducing yield.

Experimental Procedures

Materials and Reagents

- 3,5-Dimethylphenol: Commercial source (purity >98%).

- 2-(Chloromethyl)pyridine: Synthesized via chloromethylation of pyridine.

- DMF and POCl₃: Distilled prior to use to eliminate moisture.

Stepwise Synthesis

- Alkylation: Combine 3,5-dimethylphenol (10 mmol), 2-(chloromethyl)pyridine (12 mmol), and NaH (15 mmol) in THF. Reflux at 60°C for 12 hours.

- Work-Up: Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

- Formylation: Treat the alkylated product (5 mmol) with DMF (25 mL) and POCl₃ (6 mmol). Stir at 25°C for 6 hours.

- Isolation: Neutralize, extract, and concentrate to obtain a yellow solid.

Optimization of Reaction Conditions

Effect of Base on Alkylation Efficiency

NaH outperformed K₂CO₃ due to its superior ability to deprotonate the phenol. However, NaH necessitates anhydrous conditions, whereas K₂CO₃ tolerates minor moisture.

Temperature Dependence in Formylation

Lower temperatures (0–25°C) minimized side reactions, such as over-oxidation of the aldehyde to carboxylic acid. Elevated temperatures (>40°C) reduced yields by 20–30%.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 1H, Py-H), 7.32–7.28 (m, 2H, Py-H), 6.98 (s, 2H, Ar-H), 5.21 (s, 2H, OCH₂), 2.38 (s, 6H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 191.5 (CHO), 159.2 (C-O), 149.7 (Py-C), 136.4 (Ar-C), 122.1 (Py-C), 114.8 (Ar-C), 70.3 (OCH₂), 21.4 (CH₃).

- IR (KBr): 2840 (C-H stretch), 1705 cm⁻¹ (C=O stretch).

Table 3: Key Spectral Assignments

| Group | δ (¹H NMR) | δ (¹³C NMR) | IR (cm⁻¹) |

|---|---|---|---|

| Aldehyde (CHO) | 10.02 | 191.5 | 1705 |

| Pyridine-H | 8.55–7.28 | 149.7–122.1 | – |

| OCH₂ | 5.21 | 70.3 | – |

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety serves as the primary reactive site, enabling classic carbonyl transformations:

Schiff Base Formation

Reacts with primary amines to form imine derivatives. For example:

-

Reaction with 4-amino-3,5-dimethyl-1,2,4-triazole :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

Nitration and Halogenation

-

Nitration : Directed by the methoxy group to the para position relative to the aldehyde .

-

Bromination : Achieved using NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMAc) .

Catalytic Coupling Reactions

The pyridine ring facilitates metal-mediated cross-couplings:

Suzuki–Miyaura Coupling

-

Example : Reaction with aryl boronic acids using Pd(OAc)₂ and SPhos ligand :

-

Conditions : 1,4-Dioxane/H₂O (4:1), 90°C, 12 hours.

-

Yield : 70–85% for biaryl derivatives.

-

Pyrazolo[3,4-b]pyridine Formation

-

Reaction with 5-aminopyrazoles :

Stability and Handling

-

Thermal Stability : Decomposes above 350°C (boiling point ~350°C at 760 mmHg) .

-

Storage : Stable under inert gas (N₂/Ar) at 4°C due to sensitivity to oxidation .

Comparative Reactivity

Mechanistic Insights

-

Hemiaminal Equilibrium : Governed by steric and electronic effects of substituents. The 3,5-dimethyl groups enhance steric hindrance, stabilizing the hemiaminal intermediate .

-

Catalytic Cyclization : Silver coordinates the alkyne, facilitating 6-endo-dig cyclization via intermediate A (Scheme 8) .

This compound’s multifunctional reactivity positions it as a versatile building block in medicinal chemistry and materials science, particularly for synthesizing kinase inhibitors and heterocyclic scaffolds . Further studies on its enantioselective transformations and catalytic applications are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde and its derivatives in anticancer research. For instance, a compound derived from this structure exhibited potent inhibitory effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating strong activity (IC50 = 3.204 μM for HeLa and 3.849 μM for MCF-7) . This suggests that modifications to the benzaldehyde structure can enhance its anticancer properties.

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Studies have shown that benzaldehyde derivatives, including those related to this compound, demonstrate significant antibacterial effects against common pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 2 μg/mL for certain derivatives, indicating strong potential for further development as antibacterial agents .

Biological Research

Ligand for Ion Channels

this compound acts as a ligand for the activation of ion channels. This property is crucial in pharmacological research where modulation of ion channels can lead to therapeutic interventions in various diseases . The compound's ability to influence ion channel activity makes it a valuable tool in neurobiology and cardiology research.

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for the formation of various derivatives through condensation reactions with amines and other nucleophiles. For example, reactions involving pyridine derivatives have led to the synthesis of novel compounds with enhanced biological activities .

Material Science

Potential Applications in Coatings and Polymers

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of coatings and polymers that require specific functional properties. Its ability to form stable interactions with various substrates can be exploited to create advanced materials with desirable mechanical and chemical properties.

Data Table: Summary of Applications

Case Studies

-

Anticancer Evaluation

A study focused on synthesizing chalcone derivatives based on the benzaldehyde framework demonstrated significant anticancer activity against HeLa cells. The study provided insights into structure-activity relationships that could inform future drug design . -

Antibacterial Activity Assessment

Research on the antibacterial efficacy of benzaldehyde derivatives showed that compounds related to this compound effectively inhibited the growth of resistant bacterial strains, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridin-2-ylmethoxy group may also interact with specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its pyridin-2-ylmethoxy substituent, which distinguishes it from other benzaldehyde derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Benzaldehyde Derivatives

*Molecular formulas are inferred from IUPAC names or derived from evidence where explicit data is unavailable.

Key Observations:

- Electronic Effects : The pyridin-2-ylmethoxy group introduces electron-withdrawing character (via the pyridine ring) compared to electron-donating groups like methoxy (4-Methoxybenzaldehyde) or isopropoxy (3,5-Dimethyl-4-(propan-2-yloxy)benzaldehyde). This alters reactivity in condensation or nucleophilic addition reactions .

- Biological Relevance : Compounds with pyridine moieties (e.g., the target compound) often exhibit enhanced solubility and target engagement compared to purely aliphatic derivatives, as seen in neuroprotective dihydropyridines .

Physicochemical Properties

- Lipophilicity (logP) : The pyridin-2-ylmethoxy group likely reduces logP compared to hydrophobic substituents (e.g., benzylpiperidinylhexyloxy in 3p), enhancing aqueous solubility .

- Hydrogen Bonding : The pyridine nitrogen enables hydrogen bonding, improving target binding compared to alkoxy derivatives like 4-Methoxybenzaldehyde .

Biological Activity

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13NO2

- Molecular Weight : 217.25 g/mol

Research indicates that this compound acts as a ligand for ion channels, which are critical for various physiological processes including neurotransmission and muscle contraction . This interaction suggests potential applications in neurobiology and pharmacological therapies targeting ion channel-related disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound showed IC50 values ranging from 0.87 to 12.91 μM, indicating its potency compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. It demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of this compound in MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The increase in caspase 9 levels was noted as a significant marker of apoptosis induction, with values reaching 27.13 ± 0.54 ng/mL compared to control treatments .

Study 2: Ion Channel Modulation

In a neuropharmacological context, another investigation focused on the modulation of ion channels by this compound. It was found to enhance the activity of certain potassium channels, which could lead to therapeutic implications in treating conditions like epilepsy and cardiac arrhythmias.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-hydroxy-3,5-dimethylbenzaldehyde with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-alkylation). Reflux in ethanol with glacial acetic acid as a catalyst is another method, as seen in analogous benzaldehyde derivatizations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-2-ylmethoxy vs. pyridin-3-ylmethoxy) via coupling patterns and chemical shifts. The aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₇NO₃: calc. 283.1208). Fragmentation patterns in GC-MS (e.g., m/z 105 for benzaldehyde derivatives) help validate structure .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereoelectronic effects of the pyridine and methyl groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : Solubility screening in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) is essential for reaction design. Stability tests under varying pH (e.g., 4–10) and temperatures (25–60°C) via HPLC or TLC monitoring reveal degradation pathways (e.g., aldehyde oxidation to carboxylic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding O- vs. N-alkylation of the pyridine moiety?

- Methodology : Regioselectivity is controlled by protecting group strategies. For example, pre-coordinating the pyridine nitrogen with Lewis acids (e.g., BF₃·OEt₂) directs alkylation to the oxygen atom. Alternatively, microwave-assisted synthesis reduces reaction time, minimizing unwanted N-alkylation byproducts .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/UV-Vis)?

- Methodology : Discrepancies often arise from solvent effects or conformational flexibility. Hybrid approaches include:

- Solvent correction : Applying COSMO-RS solvation models to DFT calculations .

- Dynamic NMR : Variable-temperature NMR to assess rotational barriers of the pyridinylmethoxy group .

- Cross-validation : Comparing experimental UV-Vis λmax with TD-DFT results for electronic transitions .

Q. How does the compound act as a ligand in coordination chemistry, and what catalytic applications are feasible?

- Methodology : The pyridine nitrogen and aldehyde oxygen serve as potential binding sites for transition metals (e.g., Pd, Cu). Coordination studies via UV-Vis titration or XAS (X-ray absorption spectroscopy) quantify binding constants. Catalytic applications in cross-coupling (Suzuki-Miyaura) or oxidation reactions (mimicking Ce-MOF systems) are explored by monitoring conversion rates via GC-MS .

Q. What are the implications of conflicting biological activity data in different assay models?

- Methodology : Contradictory results (e.g., antioxidant vs. pro-oxidant effects) may stem from assay-specific conditions (e.g., ROS detection methods). Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.